molecular formula C22H18IN5O2 B11696777 5-amino-3-[(Z)-1-cyano-2-(4-ethoxy-3-iodo-5-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-(4-ethoxy-3-iodo-5-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B11696777
M. Wt: 511.3 g/mol
InChI Key: DTYVZDGJGXPPKA-OQLLNIDSSA-N
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE: is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-[(1Z)-1-cyano-2-(4-ethoxy-3-iodo-5-methoxyphenyl)eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through a multi-step process involving the condensation of aromatic aldehydes, malonitrile, and phenylhydrazine. This reaction typically occurs in a solvent such as ethanol or water at room temperature, utilizing a tandem Knoevenagel-cyclocondensation mechanism .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.

    Reduction: Reduction reactions can target the cyano and nitro groups, converting them into amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products:

    Oxidation: Products may include nitroso and nitro derivatives.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The exact mechanism of action for 5-amino-3-[(1Z)-1-cyano-2-(4-ethoxy-3-iodo-5-methoxyphenyl)eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
  • 5-Amino-1,2,4-triazole-3-carboxylic acid

Uniqueness: The presence of the ethoxy, iodo, and methoxy substituents on the phenyl ring makes 5-amino-3-[(1Z)-1-cyano-2-(4-ethoxy-3-iodo-5-methoxyphenyl)eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C22H18IN5O2

Molecular Weight

511.3 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(4-ethoxy-3-iodo-5-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C22H18IN5O2/c1-3-30-21-18(23)10-14(11-19(21)29-2)9-15(12-24)20-17(13-25)22(26)28(27-20)16-7-5-4-6-8-16/h4-11H,3,26H2,1-2H3/b15-9+

InChI Key

DTYVZDGJGXPPKA-OQLLNIDSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OC

Origin of Product

United States

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